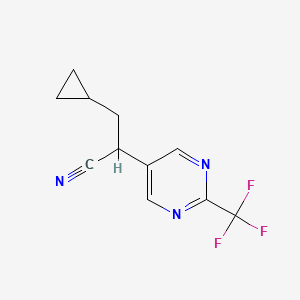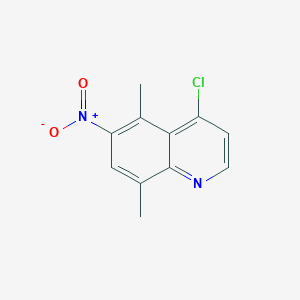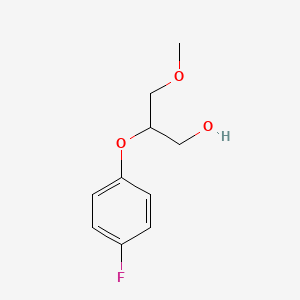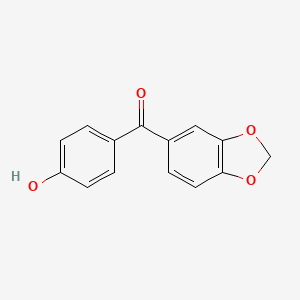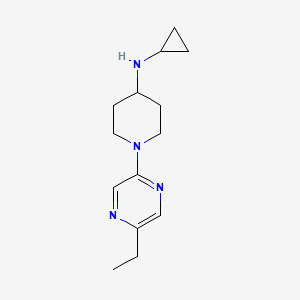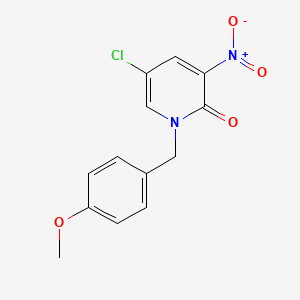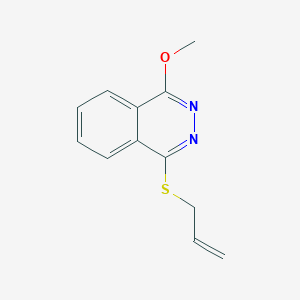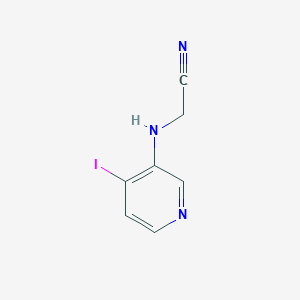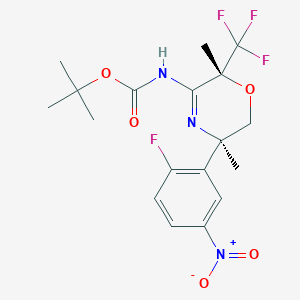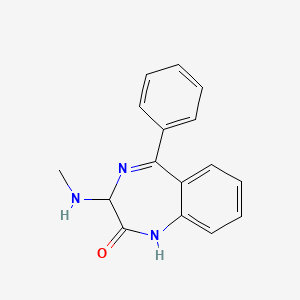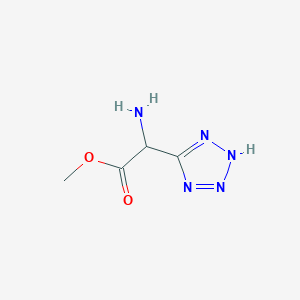
methyl 2-amino-2-(1H-tetrazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino2-(1H-tetrazol-5-yl)acetate is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(1H-tetrazol-5-yl)acetate typically involves multi-step reactions. One common method includes the reaction of 5-aminotetrazole with methyl bromoacetate under basic conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-85°C) to yield the desired product .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The raw materials used are readily available, and the process is designed to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino2-(1H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Methyl 2-amino2-(1H-tetrazol-5-yl)acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which methyl 2-amino-2-(1H-tetrazol-5-yl)acetate exerts its effects involves interactions with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: Similar in structure but with different substituents.
5-Substituted 1H-tetrazoles: These compounds share the tetrazole ring but have various substituents that alter their properties.
Uniqueness
Methyl 2-amino2-(1H-tetrazol-5-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and amine functionalities, along with the tetrazole ring, make it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C4H7N5O2 |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(2H-tetrazol-5-yl)acetate |
InChI |
InChI=1S/C4H7N5O2/c1-11-4(10)2(5)3-6-8-9-7-3/h2H,5H2,1H3,(H,6,7,8,9) |
Clave InChI |
VUFDGJPWIAPXFK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=NNN=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


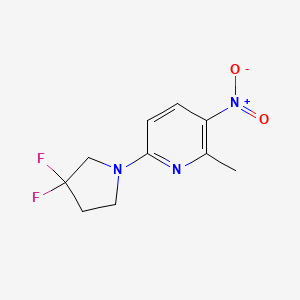
![[(2S)-3-(4-Hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B8279545.png)
![3-{[N-(5,6-diphenylpyrazin-2-yl)-N-methylamino]methyl}phenol](/img/structure/B8279547.png)
